molecular formula C11H9Cl2NO3 B076836 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid CAS No. 14091-10-2

2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid

Cat. No. B076836
CAS RN: 14091-10-2
M. Wt: 274.1 g/mol
InChI Key: HSYXRTFLJZJGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid, also known as DAAO inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a potent inhibitor of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. The inhibition of DAAO has been shown to have a positive impact on various neurological and psychiatric disorders, making it a promising candidate for drug development.

Mechanism Of Action

2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors work by blocking the activity of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This leads to an increase in the levels of D-serine, an endogenous co-agonist of the NMDA receptor. This, in turn, enhances NMDA receptor-mediated neurotransmission, which has been shown to have a positive impact on various neurological and psychiatric disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors have been extensively studied in animal models and human clinical trials. Studies have shown that inhibition of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid can lead to increased levels of D-serine, which enhances NMDA receptor-mediated neurotransmission. This has been shown to have a positive impact on various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors in lab experiments include their high potency and specificity for 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid, making them suitable for studying the role of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid in various biological processes. However, there are also limitations to using 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors, including their potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors. One area of focus is the development of more potent and selective 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors with fewer off-target effects. Another area of focus is the development of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors in various neurological and psychiatric disorders.

Scientific Research Applications

The potential therapeutic applications of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors have been extensively researched in recent years. Studies have shown that inhibition of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid can lead to increased levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This can have a positive impact on various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.

properties

CAS RN

14091-10-2

Product Name

2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.1 g/mol

IUPAC Name

2-acetamido-3-(3,4-dichlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H9Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

HSYXRTFLJZJGAM-UHFFFAOYSA-N

SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

synonyms

2-ACETYLAMINO-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20.0 g (112 mmol) 3,4-dichlorobenzaldehyde, 19.7 g (168 mmol) N-acetylglycine and 13.8 g (168 mmol) NaOAc in 80 mL acetic anhydride were heated to 120° C. (oil bath temperature) for 5 h. After the reaction had ended the reaction mixture was cooled using an ice bath and then combined slowly with 60 mL water (slightly exothermic reaction). The reaction mixture was heated to 80° C. for a further 1.5 h, cooled somewhat, then added to a mixture of 400 mL water and 200 mL toluene and stirred overnight at RT. The precipitate was suction filtered, washed with toluene and water, then combined with diethyl ether and suction filtered.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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